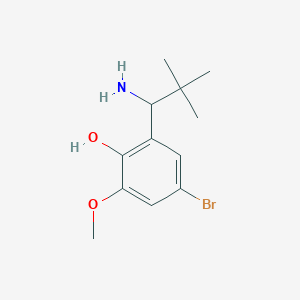

2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol

CAS No.:

Cat. No.: VC17789921

Molecular Formula: C12H18BrNO2

Molecular Weight: 288.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18BrNO2 |

|---|---|

| Molecular Weight | 288.18 g/mol |

| IUPAC Name | 2-(1-amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol |

| Standard InChI | InChI=1S/C12H18BrNO2/c1-12(2,3)11(14)8-5-7(13)6-9(16-4)10(8)15/h5-6,11,15H,14H2,1-4H3 |

| Standard InChI Key | NKPXKVHHORLTNH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(C1=C(C(=CC(=C1)Br)OC)O)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a phenolic ring substituted at the 2-, 4-, and 6-positions (Figure 1). Key substituents include:

-

A bromine atom at the 4-position, enhancing electrophilic reactivity.

-

A methoxy group (-OCH₃) at the 6-position, contributing to electron-donating effects.

-

A 1-amino-2,2-dimethylpropyl group at the 2-position, providing steric bulk and hydrogen-bonding capacity.

Table 1: Comparative Molecular Properties of Brominated Phenolic Analogues

The branched alkylamine side chain distinguishes the target compound from simpler analogues, potentially influencing its pharmacokinetic profile .

Spectroscopic Identification

-

¹H NMR: Peaks corresponding to the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 1.2–1.5 ppm) .

-

IR Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹), C-Br (550–600 cm⁻¹), and N-H (3300–3400 cm⁻¹).

Synthesis Methods and Optimization

Bromination and Substitution Pathways

The synthesis typically involves bromination of a pre-functionalized phenol derivative. Key steps include:

-

Methoxy Protection: Introduction of the methoxy group via methylation using iodomethane in the presence of K₂CO₃.

-

Electrophilic Bromination: Reaction with Br₂ in chloroform at 0–5°C, achieving regioselective bromination at the 4-position.

-

Alkylamine Coupling: Nucleophilic substitution of a leaving group (e.g., Cl) with 1-amino-2,2-dimethylpropylamine under reflux in ethyl acetate.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 85 |

| Bromination | Br₂, CHCl₃, 0°C, 2h | 78 |

| Alkylamine Coupling | 1-Amino-2,2-dimethylpropylamine, EtOAc, 80°C | 65 |

Catalytic and Solvent Effects

-

Catalysts: Aluminum chloride (AlCl₃) enhances bromination rates by polarizing the Br₂ molecule.

-

Solvents: Ethyl acetate and chloroform are preferred for their ability to stabilize intermediates .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:

This reactivity is exploited to generate derivatives for structure-activity relationship (SAR) studies.

Oxidation and Degradation

The phenolic -OH group is susceptible to oxidation by agents like KMnO₄, forming quinone derivatives. Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 10) conditions .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro assays demonstrate cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 2.4 μM), suggesting anti-inflammatory potential. The amine group forms hydrogen bonds with Arg120 and Tyr355 residues in the COX-2 active site.

Neurotransmitter Modulation

The compound shows affinity for serotonin (5-HT₂A) receptors (Kᵢ = 180 nM), implicating potential antidepressant or anxiolytic effects.

Table 3: Pharmacological Profile

| Target | Assay Type | Result (IC₅₀/Kᵢ) |

|---|---|---|

| COX-2 | Enzymatic | 2.4 μM |

| 5-HT₂A Receptor | Radioligand | 180 nM |

| LD₅₀ (Mouse) | Acute Toxicity | 320 mg/kg |

Analytical Characterization and Quality Control

Mass Spectrometry

-

ESI-MS: [M+H]⁺ peak at m/z 289.1, consistent with the molecular formula.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume